molecular formula C15H11BrFN5OS B2956158 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1251680-54-2

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide

Katalognummer: B2956158
CAS-Nummer: 1251680-54-2
Molekulargewicht: 408.25
InChI-Schlüssel: CEGHSQXXXLBHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrazole moiety and a thioether linkage. The compound’s structure includes a 4-bromo-2-fluorophenyl group attached via an acetamide bridge, which confers unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., coupling of thiol-containing intermediates with halogenated acetamides) .

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN5OS/c16-10-2-3-12(11(17)6-10)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGHSQXXXLBHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a pyrazole ring, a pyrimidine moiety, and a thioether linkage, positions it as a candidate for various therapeutic applications.

Structural Overview

The molecular formula of the compound is C15H14BrFN4SC_{15}H_{14BrFN_4S}, and its structural features can be summarized as follows:

ComponentDescription
Molecular FormulaC₁₅H₁₄BrFN₄S
IUPAC Name2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide
CAS Number1251620-87-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage may facilitate binding to active sites on target proteins, leading to inhibition or modulation of enzymatic activity. This interaction can alter cellular signaling pathways and biological responses.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have reported that derivatives of pyrazole and pyrimidine show cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : Compounds have shown IC₅₀ values ranging from 0.01 µM to 3.79 µM, indicating potent growth inhibition.
  • A549 (lung cancer) : Some derivatives have demonstrated IC₅₀ values around 26 µM, suggesting effectiveness in inhibiting tumor growth.
Cell LineCompoundIC₅₀ (µM)Reference
MCF710.01
NCI-H46020.03
A549326

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it could serve as a potential antibiotic agent due to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Cytotoxicity Assessment : A study evaluated a series of pyrazole derivatives against HepG2 (liver cancer) and reported significant cytotoxicity with IC₅₀ values as low as 0.95 nM for some compounds, indicating their potential as therapeutic agents in liver cancer treatment .
  • CDK Inhibition : Another study focused on the inhibition of cyclin-dependent kinases (CDK), where certain derivatives displayed over 69% inhibition in K562 cells, showcasing their role in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide with four structurally related acetamide derivatives, highlighting differences in substituents, pharmacological activity, and synthetic pathways.

Compound Core Structure Key Substituents Reported Activity Synthetic Pathway
Target Compound :
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide
Pyrimidine-thioacetamide - 6-(1H-pyrazol-1-yl)pyrimidin-4-yl
- 4-bromo-2-fluorophenyl
Not explicitly reported in evidence; inferred kinase inhibition based on analogs Likely via nucleophilic substitution of pyrimidinyl thiol with bromoacetamide
Compound 20
(2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide)
Pyrimidinone-thioacetamide - 3-(4-Methoxybenzyl)pyrimidinone
- 6-(trifluoromethyl)benzothiazole
CK1-specific inhibitor (IC₅₀ = 0.8 µM) Coupling of pyrimidinone-thiol with chloroacetamide intermediate
Compound 1
(2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide)
Pyrimidine-oxadiazole-thioacetamide - 4-(4-chlorophenyl)pyrimidine
- 4-nitrophenyl
Antiproliferative activity (IC₅₀ = 12.5 µM against HeLa cells) Stepwise nucleophilic substitutions with oxadiazole and acetamide intermediates
Example 83
(N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide)
Pyrazole-thiazole-acetamide - 3-methyl-1-phenylpyrazole
- methylamino-thiazole
Not explicitly reported; structural focus on kinase binding Multi-step synthesis involving pyrazole-thiazole coupling and acetamidation
Compound 4a
(2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide)
Thienopyrimidine-pyrazole-acetamide - 1-methylpyrazole-thienopyrimidine
- 3-(trifluoromethyl)phenyl
Pan-Tropomyosin Receptor Kinase (TRK) inhibitor Suzuki-Miyaura coupling followed by acetamide conjugation

Key Structural and Functional Insights:

Pyrimidine vs. Pyrimidinone Scaffolds: The target compound’s unmodified pyrimidine ring contrasts with Compound 20’s pyrimidinone (4-oxo-3,4-dihydropyrimidine), which introduces a ketone group that enhances hydrogen-bonding capacity. This modification correlates with Compound 20’s potent CK1 inhibition (IC₅₀ = 0.8 µM) . The pyrimidine-thioacetamide linkage in the target compound is analogous to Compound 1’s pyrimidine-oxadiazole hybrid, but the latter’s oxadiazole moiety improves metabolic stability, contributing to antiproliferative efficacy .

In contrast, Compound 4a’s 3-(trifluoromethyl)phenyl group offers strong hydrophobic interactions and metabolic resistance, critical for TRK inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Compound 1 , involving thiol-acetamide coupling under basic conditions (e.g., K₂CO₃ in acetone) . However, Compound 4a requires advanced cross-coupling techniques (e.g., Suzuki reactions), reflecting the complexity of fused heterocycles .

The bromo-fluoro substituent may improve blood-brain barrier penetration compared to nitro or trifluoromethyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.